3-Phenyl-5-methyl-1H-pyrazole-1-ethanol

Physicochemical Profiling Lipophilicity Medicinal Chemistry

This is a differentiated N1-ethanol-substituted pyrazole with a cLogP of 1.29-1.64, a significant lipophilicity reduction versus the parent scaffold (CAS 3347-62-4). Quantified cLogP drop (~1.2-1.7 units) and elevated TPSA (>60 Ų) predict improved solubility, making it a synthetically accessible, cost-effective intermediate for lead optimization when core scaffold modification is undesirable. The primary alcohol serves as a versatile handle for library synthesis.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8583803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-methyl-1H-pyrazole-1-ethanol
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCO)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-10-9-12(13-14(10)7-8-15)11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3
InChIKeyWSUWPFKLFSRXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-methyl-1H-pyrazole-1-ethanol Procurement: Chemical Identity and Research-Grade Baseline


3-Phenyl-5-methyl-1H-pyrazole-1-ethanol (CAS not widely established; molecular formula C12H14N2O; molecular weight 202.25 g/mol ) is a heterocyclic research compound belonging to the pyrazole-1-ethanol class. It is structurally characterized by a 1H-pyrazole core substituted with a phenyl group at the 3-position, a methyl group at the 5-position, and a hydroxyethyl (ethanol) moiety at the N1 position. The compound is primarily offered as a research reagent with a typical purity specification of ≥95% . Its physicochemical profile includes a calculated partition coefficient (cLogP) of approximately 1.29 to 1.64 [1], suggesting moderate lipophilicity, and a polar surface area (PSA) of approximately 90.65 Ų . The presence of the N1-hydroxyethyl group distinguishes it from the core 3-methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4) scaffold and introduces a hydrogen bond donor/acceptor capable of altering its physicochemical and potential interaction properties relative to the parent heterocycle.

Why 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol Cannot Be Replaced by Generic Pyrazole Analogs


In research and development workflows, the substitution of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol with simpler, more readily available pyrazole scaffolds (e.g., 3-methyl-5-phenyl-1H-pyrazole, CAS 3347-62-4) or alternative N1-substituted analogs introduces unquantified variability that can compromise experimental reproducibility and lead candidate progression. The N1-hydroxyethyl group in the target compound is not merely a solubilizing appendage; it fundamentally alters the hydrogen-bonding capacity (additional H-bond donor and acceptor) and three-dimensional conformation compared to the unsubstituted parent [1]. This substitution can significantly modulate target engagement, as demonstrated in related pyrazole series where the introduction of an ethanol moiety at N1 led to distinct biological activity profiles, including potential modulation of store-operated calcium entry (SOCE) pathways [2]. Generic substitution therefore risks invalidating established structure-activity relationships (SAR) and introduces a confounding variable in comparative studies. The following section provides quantitative, comparator-based evidence where available to substantiate the unique positioning of this specific N1-ethanol derivative.

3-Phenyl-5-methyl-1H-pyrazole-1-ethanol: Quantitative Differentiation Evidence Versus Comparators


Physicochemical Differentiation: cLogP Comparison of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol vs. Parent 3-Methyl-5-phenyl-1H-pyrazole

The calculated partition coefficient (cLogP) of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol is reported as 1.29 to 1.64 [1], which is substantially lower than the cLogP of the parent scaffold 3-methyl-5-phenyl-1H-pyrazole (cLogP ≈ 2.5-3.0, based on structural analogs [2]). This quantified reduction in lipophilicity is attributable to the introduction of the polar hydroxyethyl group at the N1 position.

Physicochemical Profiling Lipophilicity Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison: Enhanced Hydrogen Bonding Capacity vs. Parent Pyrazole

The topological polar surface area (TPSA) of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol is calculated to be 90.65 Ų . In contrast, the parent 3-methyl-5-phenyl-1H-pyrazole has a TPSA of approximately 28.68 Ų [1]. This >60 Ų increase is directly attributed to the hydroxyethyl substituent.

Drug Design ADME Prediction Physicochemical Properties

Synthetic Accessibility and Yield Comparison: 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol vs. Analogous N1-Substituted Pyrazoles

The synthesis of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol is achieved via alkylation of 3-methyl-5-phenylpyrazole with 2-bromoethanol or ethylene oxide under basic conditions. While specific yields for the target compound are not publicly disclosed, analogous reactions for 1-hydroxymethyl-3-phenyl-5-methylpyrazole (using formaldehyde) have been reported with yields of ~75-85% [1]. The target compound's synthesis is expected to be comparably efficient, offering a distinct advantage over more complex N1-substituted analogs requiring multi-step protection/deprotection sequences.

Organic Synthesis Process Chemistry Scalability

Structural Confirmation and Purity Benchmarking for Research Consistency

Commercial suppliers of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol typically provide the compound at ≥95% purity, with characterization by NMR and HPLC . This purity specification is comparable to that of the widely used parent scaffold 3-methyl-5-phenyl-1H-pyrazole (often ≥98% by HPLC ). However, the target compound's additional functional group necessitates rigorous analytical confirmation to ensure correct regiochemistry (N1- vs. O-alkylation), which is critical for downstream biological interpretation.

Analytical Chemistry Quality Control Reproducibility

Validated Application Scenarios for 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol Procurement


Medicinal Chemistry: Lead Optimization Requiring Reduced Lipophilicity and Enhanced Polarity

When a lead series based on the 3-phenyl-5-methylpyrazole scaffold suffers from high lipophilicity (cLogP > 3.0) and poor aqueous solubility, the N1-hydroxyethyl analog (cLogP 1.29-1.64) offers a direct, synthetically accessible alternative to improve drug-like properties without altering the core heterocyclic pharmacophore. This is supported by the quantified cLogP reduction of approximately 1.2-1.7 units and the >60 Ų increase in TPSA , which collectively predict improved solubility and a more favorable ADME profile for peripheral targets.

Chemical Biology: Probing the Role of N1 Substitution on Target Engagement

The compound serves as a critical tool compound for structure-activity relationship (SAR) studies aimed at dissecting the contribution of N1 substitution to biological activity. By directly comparing 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol with the parent 3-methyl-5-phenyl-1H-pyrazole and other N1-alkyl derivatives, researchers can deconvolute the effects of steric bulk, hydrogen bonding capacity, and lipophilicity on target binding. This is essential for rational lead optimization and is grounded in the established practice of using N1-substituted pyrazoles to modulate target engagement, as seen in the development of store-operated calcium entry (SOCE) inhibitors [1].

Process Chemistry and Scale-Up: A Viable Intermediate for Further Derivatization

The primary alcohol functionality of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol provides a versatile synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) to generate diverse compound libraries. Its synthesis from commercially available 3-methyl-5-phenylpyrazole via straightforward alkylation chemistry (inferred yields comparable to analogous reactions at ~75-85% [2]) positions it as a cost-effective and scalable intermediate for medicinal chemistry programs requiring a polar, functionalized N1 substituent.

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